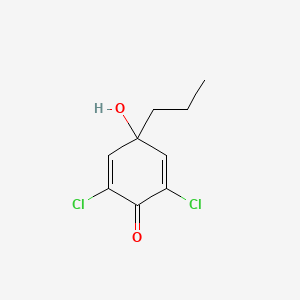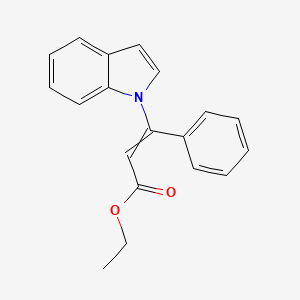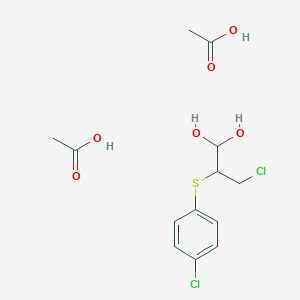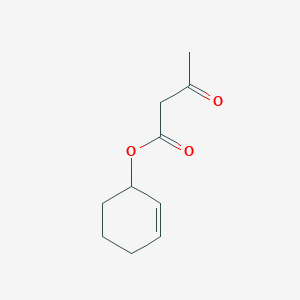![molecular formula C12H20NO4P B14591774 Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate CAS No. 61211-76-5](/img/structure/B14591774.png)
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to an ethyl chain, which is further connected to a hydroxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 4-hydroxyaniline group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the ethyl or hydroxyaniline groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate esters with different functional groups .
Applications De Recherche Scientifique
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Mécanisme D'action
The mechanism of action of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar applications but lacks the hydroxyaniline group.
Dimethyl methylphosphonate: Another phosphonate ester with different alkyl groups, used in various industrial applications.
Uniqueness
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is unique due to the presence of the hydroxyaniline group, which imparts additional reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
61211-76-5 |
|---|---|
Formule moléculaire |
C12H20NO4P |
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
4-(2-diethoxyphosphorylethylamino)phenol |
InChI |
InChI=1S/C12H20NO4P/c1-3-16-18(15,17-4-2)10-9-13-11-5-7-12(14)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
ZXQAROVQRWKUAF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCNC1=CC=C(C=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


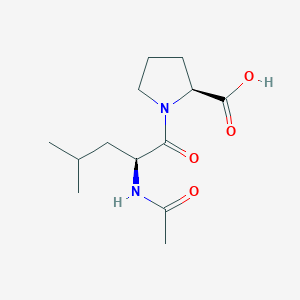
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
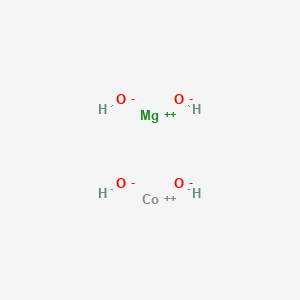
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
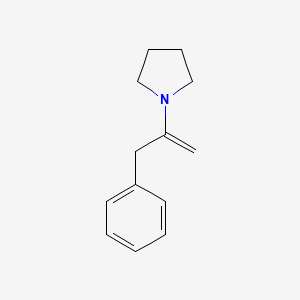
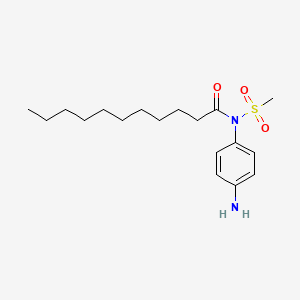
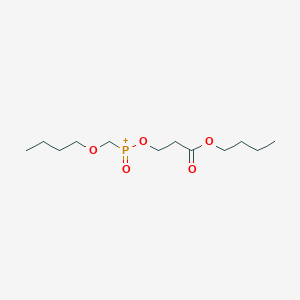
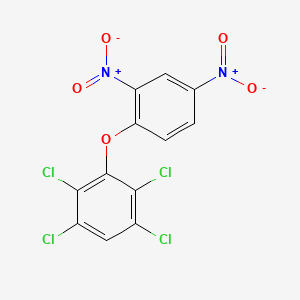
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
